molecular formula C10H6O2 B13948071 Furo[4,3,2-de][1]benzopyran CAS No. 209-08-5

Furo[4,3,2-de][1]benzopyran

Cat. No.: B13948071
CAS No.: 209-08-5
M. Wt: 158.15 g/mol
InChI Key: YGYPBWGLSJUWCR-UHFFFAOYSA-N
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Description

Furo4,3,2-debenzopyran is a heterocyclic compound that belongs to the class of furobenzopyrans It is characterized by a fused ring system consisting of a furan ring and a benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo4,3,2-debenzopyran typically involves multiple steps. One common method includes the allylic bromination of 3,4-dihydrofuro4,3,2-debenzopyran using N-bromosuccinimide under irradiation and high dilution conditions . This step is crucial for introducing the bromine atom, which can then participate in further reactions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for furo4,3,2-debenzopyran are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction conditions, and employing purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Furo4,3,2-debenzopyran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furobenzopyranones, while reduction can produce dihydrofurobenzopyrans.

Scientific Research Applications

Furo4,3,2-debenzopyran has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of furo4,3,2-debenzopyran involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Furo4,3,2-debenzopyran can be compared with other similar compounds, such as pyrano4,3-cbenzopyran and furo[3,2-c]pyran-4-one . These compounds share similar structural features but differ in their specific ring fusion patterns and functional groups. The uniqueness of furo4,3,2-debenzopyran lies in its specific ring fusion and the potential for diverse chemical modifications.

List of Similar Compounds

  • Pyrano4,3-cbenzopyran
  • Furo[3,2-c]pyran-4-one
  • Benzofuran derivatives

By understanding the unique properties and applications of furo4,3,2-debenzopyran, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

209-08-5

Molecular Formula

C10H6O2

Molecular Weight

158.15 g/mol

IUPAC Name

2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaene

InChI

InChI=1S/C10H6O2/c1-2-8-10-7(4-5-11-8)6-12-9(10)3-1/h1-6H

InChI Key

YGYPBWGLSJUWCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CO2)C=COC3=C1

Origin of Product

United States

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